molecular formula C8H9F3N2O4 B7768781 N-(2-Aminoethyl)maleimide, trifluoroacetate salt

N-(2-Aminoethyl)maleimide, trifluoroacetate salt

Cat. No.: B7768781
M. Wt: 254.16 g/mol
InChI Key: YNHKVOGCDPODMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)maleimide, trifluoroacetate salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is known for its role in biochemical applications, particularly in protein crosslinking and modification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)maleimide, trifluoroacetate salt typically involves the reaction of 2,5-dioxopyrrolidin-1-yl compounds with ethylazanium and trifluoroacetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)maleimide, trifluoroacetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

N-(2-Aminoethyl)maleimide, trifluoroacetate salt has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)maleimide, trifluoroacetate salt exerts its effects involves its ability to form stable covalent bonds with target molecules. This property makes it effective in crosslinking proteins and other biomolecules, thereby altering their structure and function. The molecular targets and pathways involved include lysine residues in proteins, which are commonly modified by this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminoethyl)maleimide, trifluoroacetate salt is unique due to its specific trifluoroacetate component, which enhances its stability and reactivity in various chemical and biological applications. This makes it particularly valuable in fields requiring precise and stable modifications .

Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)ethylazanium;2,2,2-trifluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.C2HF3O2/c7-3-4-8-5(9)1-2-6(8)10;3-2(4,5)1(6)7/h1-2H,3-4,7H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHKVOGCDPODMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CC[NH3+].C(=O)(C(F)(F)F)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.